molecular formula C8H10N2O3 B2643082 [3-(Methylamino)-4-nitrophenyl]methanol CAS No. 1228182-77-1

[3-(Methylamino)-4-nitrophenyl]methanol

Cat. No.: B2643082
CAS No.: 1228182-77-1
M. Wt: 182.179
InChI Key: HAQQZQCYPNMION-UHFFFAOYSA-N
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Description

[3-(Methylamino)-4-nitrophenyl]methanol: is an organic compound that features a nitro group, a methylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)-4-nitrophenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of a methylamino group. One common method involves the nitration of 4-methylphenol to produce 4-nitro-3-methylphenol, which is then subjected to a reduction reaction to introduce the methylamino group. The final step involves the reduction of the nitro group to form the hydroxyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Methylamino)-4-nitrophenyl]methanol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(Methylamino)-4-nitrophenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [3-(Methylamino)-4-nitrophenyl]methanol exerts its effects involves interactions with specific molecular targets. The nitro and methylamino groups can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

  • 4-(Methylamino)-3-nitrobenzoic acid
  • 2-Methoxy-5-(phenylamino)methylphenol
  • Methylamine

Comparison:

  • 4-(Methylamino)-3-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
  • 2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and a phenylamino group, which can influence its chemical properties and potential uses.
  • Methylamine: A simpler compound with only a methylamino group, used as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name

[3-(methylamino)-4-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-4-6(5-11)2-3-8(7)10(12)13/h2-4,9,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQQZQCYPNMION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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